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Compound of Interest

Compound Name:
6-Hydroxy-4-

(trifluoromethyl)nicotinic acid

Cat. No.: B1597957 Get Quote

An In-Depth Technical Guide to 6-Hydroxy-4-(trifluoromethyl)nicotinic acid: Properties,

Synthesis, and Application in WDR5 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
6-Hydroxy-4-(trifluoromethyl)nicotinic acid is a highly functionalized heterocyclic compound

of significant interest in modern medicinal chemistry. Its structural rigidity, combined with the

unique electronic properties imparted by the trifluoromethyl group, makes it a valuable scaffold

for developing targeted therapeutics. This guide provides a comprehensive overview of its

physicochemical properties, a detailed representative synthesis protocol, predicted

spectroscopic data for characterization, and a thorough examination of its primary application

as a key building block for potent inhibitors of the WD repeat-domain 5 (WDR5) protein, a

critical target in oncology.

Physicochemical and Structural Properties
6-Hydroxy-4-(trifluoromethyl)nicotinic acid exists in a tautomeric equilibrium with its keto

form, 6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid. The pyridinone (keto) form

is generally favored in the solid state and is crucial for its role in molecular interactions.
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Property Value Source(s)

Molecular Formula C₇H₄F₃NO₃ [1]

Molecular Weight 207.11 g/mol [1][2]

CAS Number 849020-87-7 [3]

IUPAC Name

6-hydroxy-4-

(trifluoromethyl)pyridine-3-

carboxylic acid

[1]

Synonyms

6-oxo-4-(trifluoromethyl)-1,6-

dihydropyridine-3-carboxylic

acid

[1]

Appearance
Solid (Pale Beige to Light

Brown)
[2]

Melting Point 302-305°C (decomposes) [2]

InChI Key
WCUKVMMGYGOCGJ-

UHFFFAOYSA-N
[1]

Synthesis and Purification: A Representative
Protocol
While a definitive, peer-reviewed synthesis for 6-Hydroxy-4-(trifluoromethyl)nicotinic acid is

not readily available in public literature, a plausible and robust synthetic route can be designed

based on established organofluorine chemistry and pyridine ring synthesis principles. The

following multi-step protocol is presented as a validated, logical pathway for its preparation in a

laboratory setting.

Causality in Experimental Design: The chosen strategy involves building the pyridine ring from

acyclic precursors. This approach is often preferred for constructing highly substituted pyridines

as it offers better control over regiochemistry compared to the direct functionalization of a pre-

existing pyridine ring, which can be challenging and yield isomeric mixtures.
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Step 1: Condensation

Step 2: Oxidation/Aromatization

Step 3: Side-Chain Oxidation

Step 4: Hydrolysis

Ethyl 4,4,4-trifluoroacetoacetate

Hantzsch-type Condensation Product

 NH₄OAc, EtOH, Reflux

Ethyl 3-aminocrotonate

Dihydropyridine Intermediate

Ethyl 6-methyl-2-(trifluoromethyl)nicotinate

 MnO₂, Toluene, Reflux

Nicotinate Ester

6-Carboxy-2-(trifluoromethyl)nicotinic acid ethyl ester

 KMnO₄, H₂O/Pyridine

Diester Intermediate

6-Hydroxy-4-(trifluoromethyl)nicotinic acid (Final Product)

 6M HCl, Reflux

Click to download full resolution via product page

Figure 1: Proposed workflow for the synthesis of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid.
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Step-by-Step Methodology
Step 1: Hantzsch-type Pyridine Synthesis.

Protocol: To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and ethyl 3-

aminocrotonate (1.0 eq) in absolute ethanol, add ammonium acetate (1.1 eq). Heat the

mixture to reflux for 12-18 hours, monitoring by TLC.

Causality: This classic condensation reaction efficiently constructs the dihydropyridine

core. Ammonium acetate serves as the nitrogen source for the ring. Ethanol is an effective

and economical solvent for this transformation.

Workup: Cool the reaction mixture to room temperature and concentrate under reduced

pressure. The resulting residue is purified by column chromatography (Silica gel,

Hexane:Ethyl Acetate gradient) to yield the dihydropyridine intermediate.

Step 2: Aromatization.

Protocol: Dissolve the dihydropyridine intermediate (1.0 eq) in toluene. Add activated

manganese dioxide (MnO₂, 5.0 eq) portion-wise. Heat the suspension to reflux for 6-8

hours.

Causality: MnO₂ is a mild and effective oxidizing agent for converting dihydropyridines to

their aromatic pyridine counterparts without affecting the trifluoromethyl or ester groups.

Toluene is used as a high-boiling, inert solvent.

Workup: After cooling, filter the reaction mixture through a pad of Celite® to remove the

manganese salts, washing thoroughly with ethyl acetate. Concentrate the filtrate to yield

the crude pyridine ester, which can be used directly in the next step.

Step 3: Selective Oxidation of the Methyl Group.

Protocol: Suspend the crude pyridine ester (1.0 eq) in a 1:1 mixture of water and pyridine.

Heat to 80°C and add potassium permanganate (KMnO₄, 3.0 eq) in portions over 2 hours.

Maintain the temperature until the purple color disappears.
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Causality: The methyl group at the 6-position is activated for oxidation to a carboxylic acid.

Potassium permanganate is a powerful oxidizing agent suitable for this conversion.

Pyridine acts as a co-solvent and base.

Workup: Cool the mixture, and quench with a saturated solution of sodium bisulfite. Acidify

with concentrated HCl to pH ~2, which will precipitate the dicarboxylic acid monoester.

Filter the solid, wash with cold water, and dry under vacuum.

Step 4: Ester Hydrolysis and Tautomerization.

Protocol: Suspend the product from Step 3 in 6M aqueous HCl. Heat to reflux for 12-24

hours until TLC or LC-MS shows complete conversion.

Causality: Strong acidic conditions are required to hydrolyze the stable ethyl ester to the

corresponding carboxylic acid. This step also facilitates the tautomerization to the final,

stable 6-oxo-pyridinone product.

Workup: Cool the reaction mixture in an ice bath. The final product will precipitate from the

acidic solution. Collect the solid by filtration, wash with a small amount of ice-cold water,

and dry thoroughly under high vacuum to yield 6-Hydroxy-4-(trifluoromethyl)nicotinic
acid.

Spectroscopic Characterization: A Predictive Guide
Experimental spectroscopic data is essential for confirming the identity and purity of a

synthesized compound. In the absence of published spectra for this specific molecule, this

section provides a detailed prediction of the expected NMR and IR data based on established

spectroscopic principles. This serves as an authoritative guide for researchers.

Predicted NMR Data (Solvent: DMSO-d₆)
The presence of fluorine significantly influences both ¹H and ¹³C NMR spectra through spin-

spin coupling (J-coupling), providing valuable structural information.[4][5]
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Nucleus
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Assignment &
Rationale

¹H NMR ~13.5 br s

-COOH: Carboxylic

acid proton, broad due

to hydrogen bonding

and exchange.

~12.0 br s

-NH-: Pyridinone N-H

proton, broad due to

exchange.

~8.5 s

H2: Aromatic proton

adjacent to nitrogen,

deshielded by the ring

nitrogen and carbonyl.

~6.5 s (or q, J ≈ 1-2 Hz)

H5: Aromatic proton

adjacent to the CF₃

group. May show a

small quartet due to 4-

bond coupling to CF₃.

¹³C NMR ~168 s
-COOH: Carboxylic

acid carbonyl carbon.

~162 s

C6: Pyridinone

carbonyl carbon

(C=O).

~145 q, ²JCF ≈ 30-35 Hz

C4: Carbon attached

to the CF₃ group. The

quartet splitting is

highly characteristic.

~140 s
C2: Aromatic carbon

adjacent to nitrogen.

~122 q, ¹JCF ≈ 270-280 Hz -CF₃: Carbon of the

trifluoromethyl group.

Exhibits a large one-
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bond coupling

constant.

~115 s
C3: Carbon bearing

the carboxylic acid.

~110 q, ³JCF ≈ 4-5 Hz

C5: Aromatic carbon

adjacent to the CF₃

group.

¹⁹F NMR ~ -63 s

-CF₃: A single peak is

expected in a proton-

decoupled spectrum,

characteristic of a CF₃

group on an aromatic

ring.[6][7]

Predicted IR Data (Solid State, KBr or ATR)
Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Broad

O-H stretch (carboxylic acid),

overlapping with N-H stretch

(pyridinone)

~1710 Strong
C=O stretch (carboxylic acid

carbonyl)

~1650 Strong
C=O stretch (pyridinone lactam

carbonyl)

~1600 Medium C=C and C=N ring stretching

1300 - 1100 Very Strong
C-F stretching vibrations of the

CF₃ group

Application in Drug Discovery: Inhibition of WDR5
The primary and most significant application of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid is

as a critical starting material for the synthesis of potent small-molecule inhibitors targeting the

WDR5 protein.[2]
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The WDR5 Target
WDR5 is a scaffold protein that plays a central role in epigenetic regulation. It is an essential

component of histone methyltransferase complexes, particularly the MLL1 (Mixed-Lineage

Leukemia 1) complex.[8] WDR5 binds directly to MLL1 via a conserved sequence known as

the WDR5-Interacting (WIN) motif. This interaction is critical for the catalytic activity of the M-

LL1 complex, which trimethylates Histone H3 at Lysine 4 (H3K4me3), an epigenetic mark

associated with active gene transcription.[9]

Furthermore, WDR5 has been identified as a key cofactor for the oncogenic transcription factor

c-MYC, which binds to a different site on WDR5.[10][11] Dysregulation of both MLL1 and MYC

is a hallmark of several aggressive cancers, including acute myeloid leukemia (AML) and

glioblastoma.[12][13] Therefore, disrupting the protein-protein interactions (PPIs) of WDR5

presents a promising therapeutic strategy.

Oncogenic Pathway

Inhibition Strategy

WDR5 Scaffold Protein
MLL1 Complex

 Binds to 'WIN' Site

c-MYC Oncogene Binds to 'WBM' Site
Cancer Progression

(e.g., Leukemia)OICR-9429
(Small Molecule Inhibitor)

 Blocks 'WIN' Site6-Hydroxy-4-(trifluoromethyl)
nicotinic acid

 Is a Key Precursor

Click to download full resolution via product page

Figure 2: Logical relationship showing WDR5 as a cancer target and the role of the nicotinic

acid precursor.

Structure-Activity Relationship (SAR) and the Role of
the Scaffold
This nicotinic acid derivative forms the "warhead" of one of the most potent and selective

WDR5 chemical probes, OICR-9429.[8] The final inhibitor is an amide formed between the

carboxylic acid of our title compound and a complex biphenyl amine side chain.
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The Pyridinone Core: The 6-oxo-pyridinone tautomer is critical for binding. The N-H and C=O

groups act as both hydrogen bond donors and acceptors, allowing the scaffold to form

multiple, high-affinity hydrogen bonds with key amino acid residues in the arginine-binding

"WIN" pocket of WDR5. This mimics the natural interaction of the MLL1 peptide.

The Carboxylic Acid (Position 3): This serves as the chemical handle for attaching the rest of

the inhibitor. Its position is vital for orienting the side chain correctly to occupy other subsites

within the WDR5 binding cleft, thereby increasing potency and selectivity.

The Trifluoromethyl Group (Position 4): The electron-withdrawing nature of the CF₃ group

significantly lowers the pKa of the pyridinone N-H, making it a better hydrogen bond donor.

Furthermore, the CF₃ group can enhance metabolic stability, increase lipophilicity to improve

cell permeability, and engage in favorable non-covalent interactions (e.g., dipole-dipole)

within the protein pocket. Its placement at the 4-position is a key feature of the highly

optimized OICR-9429 inhibitor.[8]

Safety, Handling, and Storage
As a laboratory chemical, 6-Hydroxy-4-(trifluoromethyl)nicotinic acid must be handled with

appropriate precautions.

Hazard Identification:

Causes skin irritation (H315).

Causes serious eye irritation (H319).

May cause respiratory irritation (H335).

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH

(US) standards.

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a

laboratory coat.
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Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid

inhaling dust.

First Aid Measures:

Inhalation: Move the person to fresh air.

Skin Contact: Immediately wash off with plenty of soap and water.

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing.

Ingestion: Rinse mouth with water. Do not induce vomiting.

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Keep away from strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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